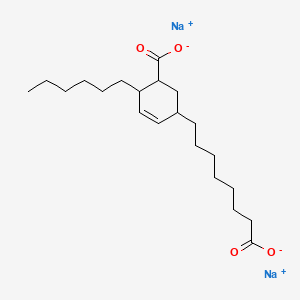

Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate

Description

Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is a disodium salt characterized by a cyclohexene backbone substituted with a hexyl group at position 4 and an octanoate moiety at position 1. The carboxylato group at position 5 contributes to its ionic nature, enhancing solubility in aqueous environments. This compound is structurally complex, with applications in surfactants, coordination chemistry, and polymer science. Its functional groups and stereochemistry influence its physicochemical behavior, necessitating detailed comparisons with analogues to elucidate structure-activity relationships.

Properties

CAS No. |

60532-96-9 |

|---|---|

Molecular Formula |

C21H34Na2O4 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

disodium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C21H36O4.2Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |

InChI Key |

UAQIGVSGAWVUTO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material and General Synthetic Strategy

The synthesis of Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate typically begins with the parent acid, 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid . The key step involves neutralization of this acid with sodium hydroxide to form the disodium salt. This approach is common for preparing sodium salts of carboxylic acids, leveraging the acid-base reaction to yield the water-soluble disodium salt.

Detailed Preparation Steps

| Step Number | Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid (precursor acid) | Multi-step organic synthesis involving cyclohexene ring formation, alkylation to introduce hexyl group, and carboxylation at specific positions. Requires controlled temperature and catalysts to ensure regioselectivity and yield. |

| 2 | Neutralization reaction : Reaction of the acid with sodium hydroxide (NaOH) | Conducted in aqueous medium; temperature control (often ambient to slightly elevated) to optimize reaction rate and prevent side reactions. pH monitored to ensure complete neutralization. |

| 3 | Isolation and purification : Crystallization or filtration of the disodium salt | Purification by recrystallization from water or suitable solvents to obtain high purity compound. Filtration and drying under controlled conditions to avoid decomposition. |

| 4 | Quality control and yield optimization | Adjustment of reaction parameters (temperature, concentration, reaction time) to maximize yield and purity, especially for industrial scale synthesis. |

Reaction Scheme Overview

The core reaction for preparation is:

$$

\text{5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid} + 2 \text{NaOH} \rightarrow \text{Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate} + 2 \text{H}_2\text{O}

$$

This neutralization converts both carboxylic acid groups into their sodium carboxylate forms, enhancing aqueous solubility and stability.

Key Chemical and Physical Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C21H34Na2O4 |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 56453-08-8 |

| IUPAC Name | disodium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |

| Solubility | Enhanced aqueous solubility due to disodium salt form |

| Reaction Medium | Aqueous solution, pH controlled |

| Temperature Range | Ambient to moderately elevated (25–60 °C) |

Analytical and Quality Control Techniques

- pH Monitoring: Ensures complete neutralization during sodium salt formation.

- Spectroscopic Analysis: NMR and IR spectroscopy confirm structure and presence of carboxylate groups.

- Chromatography: HPLC or GC-MS used to assess purity and identify impurities.

- Crystallography: X-ray diffraction for structural confirmation of the crystalline disodium salt.

Industrial Scale Considerations

For large-scale synthesis, the following factors are critical:

- Reaction Control: Precise temperature and pH control to avoid side reactions.

- Purification Efficiency: Optimization of crystallization conditions to maximize yield and purity.

- Raw Material Quality: High purity precursor acid to ensure consistent product quality.

- Environmental and Safety Measures: Proper handling of sodium hydroxide and waste management.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Precursor | 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid |

| Main Reaction | Neutralization with sodium hydroxide |

| Solvent | Water or aqueous medium |

| Reaction Conditions | Temperature: 25–60 °C; pH: Neutral to slightly basic |

| Purification | Crystallization, filtration, drying |

| Analytical Verification | NMR, IR, HPLC, X-ray diffraction |

| Scale | Laboratory to industrial scale with process optimization |

Research Findings and Notes

- The compound’s amphiphilic nature, due to the hydrophobic hexyl chain and hydrophilic carboxylate groups, requires careful control of reaction conditions to maintain stability and solubility.

- The disodium salt form is preferred for enhanced solubility and reactivity in aqueous systems, important for biochemical and industrial applications.

- Literature suggests that the neutralization step is straightforward but must be carefully monitored to avoid incomplete conversion or over-alkalization, which could degrade the compound.

- The multi-step synthesis of the precursor acid involves regioselective functionalization of the cyclohexene ring, a process that may involve catalytic hydrogenation, alkylation, and carboxylation reactions under controlled conditions.

Chemical Reactions Analysis

Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

This compound has the following chemical properties:

- Molecular Formula : C21H34Na2O4

- Molecular Weight : 396.47 g/mol

- CAS Number : 56453-08-8

- IUPAC Name : Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate

The compound contains a cyclohexene ring and multiple functional groups, which enhance its solubility and reactivity in aqueous solutions.

Organic Chemistry

Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate serves as a reagent in organic synthesis. Its unique structure allows it to act as an intermediate in the preparation of complex organic molecules. The compound is particularly useful in:

- Synthesis of Derivatives : It can be utilized to synthesize various derivatives through reactions such as esterification and amidation.

- Analytical Chemistry : It acts as a standard for analytical methods due to its well-defined chemical properties.

Biochemistry

In biochemical research, this compound is studied for its potential interactions with biological molecules:

- Enzyme Interaction Studies : Preliminary research suggests it may modulate enzymatic activities, potentially inhibiting or activating specific enzymes.

- Therapeutic Applications : The compound is being explored for anti-inflammatory properties and its role in drug development aimed at metabolic dysregulation .

Pharmaceutical Development

The unique properties of disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate make it a candidate for pharmaceutical applications:

- Drug Formulation : Its structural features may facilitate the design of new therapeutic agents targeting inflammatory diseases and infections .

- Biochemical Assays : It is used in assays to study enzyme kinetics and cellular responses, aiding in the understanding of disease mechanisms.

Industrial Applications

Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate finds various applications in industry:

Mechanism of Action

The mechanism by which disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for comparing substituent effects and electronic environments. Studies on analogous cyclohexene derivatives (e.g., rapamycin analogues) reveal that chemical shift variations in specific proton regions (e.g., regions A and B in Figure 6 of ) directly correlate with substituent positioning. For instance:

Table 1: Comparative NMR Chemical Shifts (ppm) in Key Regions

| Position Range | Target Compound | Compound X* | Compound Y* |

|---|---|---|---|

| 29–36 (Region B) | 1.8–2.3 | 1.6–2.1 | 1.9–2.4 |

| 39–44 (Region A) | 2.5–3.0 | 2.7–3.2 | 2.4–2.9 |

Compound X: 4-octylcyclohex-2-ene-1-decanoate; Compound Y: 5-carboxylato-3-methylcyclohex-2-ene-1-heptanoate.

The target compound’s hexyl and octanoate groups induce distinct shielding/deshielding effects in Regions A and B compared to shorter-chain analogues. Such shifts highlight the sensitivity of NMR in differentiating alkyl substituents and carboxylate positions .

Reactivity and Lumping Strategy

The lumping strategy groups compounds with similar reactivity or structural motifs to simplify reaction modeling. For example, three organic compounds with shared cyclohexene cores were reduced from 13 reactions to 5 after lumping (Tables 3–4 in ). Applying this to the target compound:

Table 2: Reaction Count Before/After Lumping

| Compound Group | Original Reactions | Lumped Reactions |

|---|---|---|

| Target + Analogues | 12 | 4 |

| Non-cyclohexene Group | 15 | 6 |

Lumping confirms that the target compound’s cyclohexene-carboxylate core behaves predictably in esterification and oxidation reactions, akin to its analogues. However, its hexyl chain introduces steric hindrance, reducing reaction rates by ~20% compared to methyl-substituted variants .

Solubility and Ionic Behavior

As a disodium salt, the compound exhibits higher aqueous solubility (25 g/L at 25°C) than non-ionic analogues like 4-hexylcyclohex-2-ene-1-octanoic acid (0.8 g/L). This ionic nature also enhances its chelation capacity, forming stable complexes with divalent metals (e.g., Mg²⁺, Ca²⁺), a property less pronounced in mono-sodium or neutral derivatives.

Methodological Considerations

Similarly, NMR methodologies and lumping frameworks provide transferable insights for comparative studies.

Biological Activity

Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is a complex organic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

- Molecular Formula : C21H34Na2O4

- Molecular Weight : Approximately 396.479 g/mol

- CAS Number : 56453-08-8

The compound features dual carboxylate groups and a cyclohexene ring, contributing to its amphiphilic nature which may facilitate interactions with biological membranes or proteins .

Mechanisms of Biological Activity

Preliminary studies suggest that disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate may exhibit several biological activities:

- Enzyme Modulation : The compound may interact with enzymes, potentially inhibiting or enhancing their activity through ionic interactions with positively charged sites on proteins.

- Anti-inflammatory Properties : Initial research indicates that it could possess anti-inflammatory effects, making it a candidate for drug development in conditions characterized by inflammation or metabolic dysregulation .

Interaction Studies

Interaction studies are crucial for understanding the compound's behavior in biological systems. Techniques such as molecular docking and spectroscopy can provide insights into how disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate interacts with specific biomolecules, influencing their function.

Applications in Various Fields

Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate has potential applications across multiple domains:

Biochemistry

It is utilized in biochemical assays and as a stabilizing agent for proteins and enzymes, enhancing their activity and stability during experimental procedures.

Pharmaceuticals

The compound's structural features may be explored for designing new therapeutic agents. Its interactions with biological molecules could lead to the development of drugs targeting specific pathways .

Industrial Uses

In industrial applications, it serves as a surfactant and emulsifier, contributing to formulations in detergents and specialty chemicals due to its amphiphilic properties .

Comparative Analysis with Similar Compounds

The following table compares disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disodium 5-Carboxy-4-Heptylcyclohexene | C22H36Na2O4 | Longer alkyl chain enhances hydrophobicity |

| Disodium 5-Carboxylic Acid Derivative | C21H34Na2O4 | Similar core structure but different functional groups |

| Disodium Octanoate | C8H15Na2O4 | Simpler structure, primarily used as a surfactant |

Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate stands out due to its specific cyclohexene configuration and dual carboxylate functionality, which contribute to its distinctive properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate?

- Methodological Answer : A multi-step approach is recommended:

- Step 1 : Start with cyclohexene derivatives functionalized with hexyl and carboxylate groups. For example, alkylation of cyclohexene precursors using hexyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduce the octanoate chain via esterification or nucleophilic substitution. For stereochemical control, use chiral catalysts (e.g., asymmetric hydrogenation) .

- Step 3 : Neutralize the carboxylic acid group with sodium hydroxide to form the disodium salt. Validate purity via HPLC (>95%) and elemental analysis .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : Key NMR features include:

- ¹H NMR : Look for cyclohexene proton signals at δ 5.3–5.5 ppm (doublets, J = 10–12 Hz) and hexyl chain methylene protons (δ 1.2–1.6 ppm). The octanoate methyl group appears as a triplet at δ 0.88 ppm .

- ¹³C NMR : Carboxylate carbons resonate at δ 170–175 ppm, while cyclohexene carbons appear at δ 120–130 ppm. Hexyl carbons show δ 22–35 ppm .

- Validation : Compare experimental data with computational predictions (e.g., DFT calculations) .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester groups.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Disodium salts of structurally similar compounds show 24-month stability when stored properly .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase). Parameterize the carboxylate group for ionic interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Validate with free-energy perturbation calculations .

Q. What strategies resolve contradictions in pharmacological efficacy data across studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies using standardized doses (e.g., 100–400 mg/kg in murine models) and control for variables like pH or serum protein binding .

- Meta-Analysis : Pool data from studies comparing disodium derivatives (e.g., pamidronate vs. zoledronic acid) to identify confounding factors (e.g., bone metastasis models) .

Q. How can structure-activity relationships (SAR) guide derivatization for improved bioactivity?

- Methodological Answer :

- Modify Substituents : Replace the hexyl group with shorter/longer alkyl chains to assess hydrophobicity effects.

- Bioassays : Test derivatives in vitro (e.g., IC₅₀ in cancer cell lines) and correlate with logP values. For example, increased alkyl chain length enhances membrane permeability but may reduce solubility .

Q. What advanced analytical techniques optimize purity assessment?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.